molecular formula C6H13NO B12273643 1-(2-Methoxycyclobutyl)methanamine

1-(2-Methoxycyclobutyl)methanamine

Cat. No.: B12273643
M. Wt: 115.17 g/mol
InChI Key: WPSNXSHPRYDAHQ-UHFFFAOYSA-N
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Description

1-(2-Methoxycyclobutyl)methanamine is an organic compound with the molecular formula C6H13NO It is a cyclobutyl derivative with a methoxy group attached to the second carbon of the cyclobutane ring and an amine group attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxycyclobutyl)methanamine typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through .

    Methoxy Group Introduction: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the cyclobutane derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxycyclobutyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutyl amines.

Scientific Research Applications

1-(2-Methoxycyclobutyl)methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxycyclobutyl)methanamine involves its interaction with molecular targets and pathways. The methoxy and amine groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

    Methenamine: A heterocyclic compound with a similar amine group.

    Methylamine: A simple amine with a similar functional group but different structure.

    Cyclobutylamine: A compound with a similar cyclobutane ring but without the methoxy group.

Uniqueness: 1-(2-Methoxycyclobutyl)methanamine is unique due to the presence of both the methoxy and amine groups on the cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2-methoxycyclobutyl)methanamine

InChI

InChI=1S/C6H13NO/c1-8-6-3-2-5(6)4-7/h5-6H,2-4,7H2,1H3

InChI Key

WPSNXSHPRYDAHQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCC1CN

Origin of Product

United States

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